1-Ethyl-1H-indazol-3-amine
Overview
Description
1-Ethyl-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C9H11N3 It belongs to the indazole family, characterized by a fused benzene and pyrazole ring system
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound acts as a hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase . This binding inhibits the activity of the kinase, thereby modulating the signal transduction pathways controlled by these enzymes .
Biochemical Pathways
The compound affects the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) and affect the cell cycle .
Result of Action
This compound has shown promising inhibitory effects against certain cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line (chronic myeloid leukemia), with an IC50 (50% inhibition concentration) value of 5.15 µM . It also showed great selectivity for normal cells .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tyrosine kinases. The compound’s structure allows it to bind effectively to the hinge region of tyrosine kinases, which is essential for its inhibitory activity . Additionally, this compound has been found to interact with members of the Bcl2 family, influencing apoptosis pathways .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cell lines, such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The compound influences cell signaling pathways, including the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest . Furthermore, this compound affects gene expression and cellular metabolism, contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an effective hinge-binding fragment, allowing it to inhibit tyrosine kinases by binding to their hinge regions . This interaction disrupts the kinase activity, leading to the inhibition of downstream signaling pathways. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term effects include sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its therapeutic efficacy and potential side effects . Understanding the transport mechanisms is crucial for optimizing drug delivery and targeting specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl-substituted aromatic aldehydes under acidic conditions. Another method includes the reaction of 1-ethylindazole with ammonia or amines in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Ethyl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential as a pharmaceutical intermediate for developing new drugs, particularly in oncology and neurology.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- 1-Methyl-1H-indazol-3-amine
- 1-Propyl-1H-indazol-3-amine
- 1-Phenyl-1H-indazol-3-amine
Comparison: 1-Ethyl-1H-indazol-3-amine is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, or phenyl counterparts. This uniqueness makes it a valuable compound for specific research applications where different substituents can lead to varied effects.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
1-ethylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWQOSLMYFEMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650983 | |
Record name | 1-Ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927802-20-8 | |
Record name | 1-Ethyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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